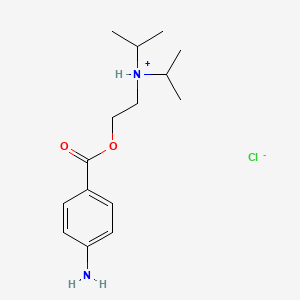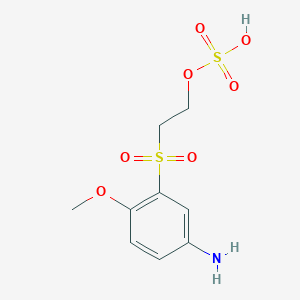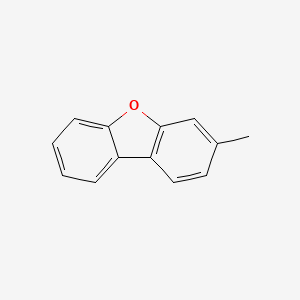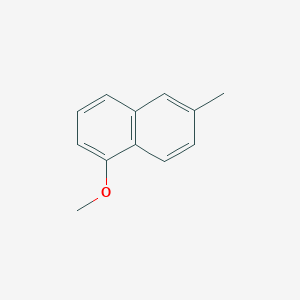
2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride is a chemical compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.824 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group and a di(propan-2-yl)azanium moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride typically involves the esterification of p-aminobenzoic acid with 2-(diisopropylamino)ethanol, followed by the addition of hydrochloric acid to form the chloride salt . The reaction conditions often include:
Esterification: Using a catalyst such as sulfuric acid or hydrochloric acid.
Temperature: Typically conducted at elevated temperatures to facilitate the reaction.
Purification: The product is purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The aminobenzoyl group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted esters, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the di(propan-2-yl)azanium moiety can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Aminobenzoic acid: Shares the aminobenzoyl group but lacks the di(propan-2-yl)azanium moiety.
2-(diisopropylamino)ethanol: Contains the di(propan-2-yl)azanium moiety but lacks the aminobenzoyl group.
Uniqueness
2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride is unique due to its combination of the aminobenzoyl group and the di(propan-2-yl)azanium moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
5988-31-8 |
|---|---|
Formule moléculaire |
C15H25ClN2O2 |
Poids moléculaire |
300.82 g/mol |
Nom IUPAC |
2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-11(2)17(12(3)4)9-10-19-15(18)13-5-7-14(16)8-6-13;/h5-8,11-12H,9-10,16H2,1-4H3;1H |
Clé InChI |
NRJLWYXXXDMPGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[NH+](CCOC(=O)C1=CC=C(C=C1)N)C(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)




![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)


![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)


![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)

